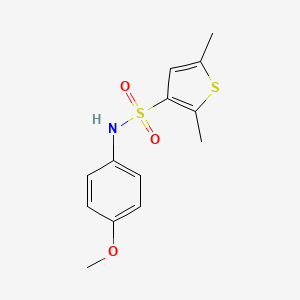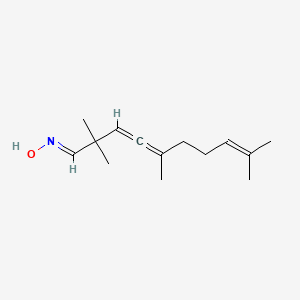
N-(4-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or, in some cases, the amidation of sulfonyl chlorides with ammonia gas. For compounds similar to N-(4-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide, this process may include the initial formation of the thiophene sulfonamide backbone followed by subsequent aromatic substitution to introduce the methoxyphenyl group. The synthesis route is characterized by the use of conditions that favor the formation of the desired sulfonamide linkage while minimizing side reactions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including this compound, is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, in addition to X-ray crystallography. These techniques provide insights into the bonding nature, the geometry of the molecule, and the spatial arrangement of its functional groups. The sulfonamide linkage influences the electronic distribution within the molecule, impacting its chemical reactivity and biological activity.
Chemical Reactions and Properties
Sulfonamides can participate in various chemical reactions, including sulfonation, nitration, and coupling reactions. Their chemical properties are influenced by the nature of the substituents on the aromatic or heteroaromatic rings. The presence of electron-donating or withdrawing groups can affect the acidity of the sulfonamide hydrogen, the reactivity of the sulfonamide nitrogen, and the overall stability of the molecule.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties are determined by the molecular structure and the presence of functional groups that can engage in hydrogen bonding and other intermolecular interactions.
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives are largely defined by the sulfonamide group. The sulfonamide nitrogen is a site for potential hydrogen bonding, which can be critical for biological activity. The strength of the S-N bond and the electronic properties of the attached aryl or heteroaryl groups influence the reactivity of sulfonamides towards nucleophilic and electrophilic attack.
References
Chohan, Z., & Shad, H. (2011). Sulfonamide-derived compounds and their transition metal complexes: synthesis, biological evaluation and X-ray structure of 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5 yl)sulfamoyl]phenyl} iminiomethyl] phenolate. Applied Organometallic Chemistry, 25(8), 591-600. Consensus.
Owa, T., Yokoi, A., Yamazaki, K., Yoshimatsu, K., Yamori, T., & Nagasu, T. (2002). Array-based structure and gene expression relationship study of antitumor sulfonamides including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide. Journal of Medicinal Chemistry, 45(22), 4913-4922. Consensus.
Abbasi, M., Abbasi, M., Hassan, M., Aziz‐ur‐Rehman, Siddiqui, S. Z., Shah, S. A., Raza, H., & Seo, S. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer’s disease. PeerJ, 6. Consensus.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(4-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-9-8-13(10(2)18-9)19(15,16)14-11-4-6-12(17-3)7-5-11/h4-8,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKCHWJBRGGQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5532802.png)
![{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B5532805.png)

![1-cyclopentyl-N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5532816.png)
![N-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5532826.png)
![9-ethyl-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5532840.png)
![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5532859.png)

![(4-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5532898.png)
![N-[2-(cyclohexylthio)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5532901.png)
![1-(cyclohexylmethyl)-3-cyclopropyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5532908.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5532918.png)
